Indolizine vs. Indazole Acceptor: Structural Differentiation and Predicted LogP Impact
This compound incorporates an indolizine carbonyl moiety as the acceptor group, distinct from the indazole acceptor found in the analog 1-methyl-3-[5-(pyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carbonyl]-1H-indazole . Indolizine is a 10π-electron heteroaromatic system with lower basicity than indazole, which can influence hydrogen-bonding capacity and metabolic stability [1].
| Evidence Dimension | Predicted LogP (XLogP3) |
|---|---|
| Target Compound Data | ~2.8 (estimated for indolizine carbonyl scaffold) |
| Comparator Or Baseline | 1-methyl-3-[5-(pyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carbonyl]-1H-indazole (indazole analog): XLogP3 ~3.2 (estimated per SMolecule analogous comparison) |
| Quantified Difference | Δ LogP ≈ -0.4 (more hydrophilic) |
| Conditions | In silico prediction based on structural similarity; experimental LogP not yet reported for the target compound |
Why This Matters
A lower predicted LogP may translate to improved aqueous solubility and reduced non-specific protein binding, which are critical for reliable in vitro assay performance and formulation development.
- [1] Singh, G. S. – Recent progress in synthesis and bioactivity studies of indolizines. Eur. J. Med. Chem. 2011. View Source
